molecular formula C8H11NO B13762419 3-Hydroxy-4-n-propylpyridine

3-Hydroxy-4-n-propylpyridine

Cat. No.: B13762419
M. Wt: 137.18 g/mol
InChI Key: UKSAKFOVGJWPEB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-n-propylpyridine: is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the third position and a propyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-n-propylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-hydroxypyridine with a propyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Hydroxypyridine

    Reagent: Propyl bromide or propyl chloride

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-n-propylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: 3-Oxo-4-n-propylpyridine

    Reduction: 3-Hydroxy-4-n-propylpiperidine

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Hydroxy-4-n-propylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-n-propylpyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylpyridine
  • 3-Hydroxy-4-ethylpyridine
  • 3-Hydroxy-4-isopropylpyridine

Uniqueness

Compared to its analogs, 3-Hydroxy-4-n-propylpyridine offers a unique balance of hydrophilic and hydrophobic properties due to the presence of both hydroxyl and propyl groups. This combination enhances its versatility in various chemical reactions and biological interactions.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-propylpyridin-3-ol

InChI

InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3

InChI Key

UKSAKFOVGJWPEB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)O

Origin of Product

United States

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